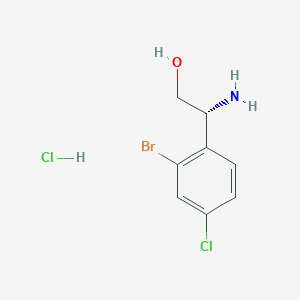

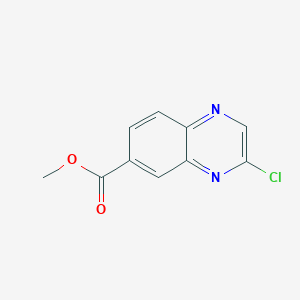

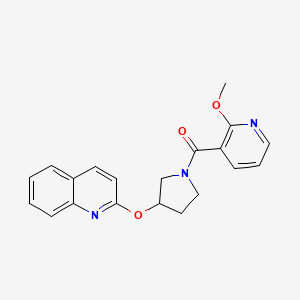

![molecular formula C19H24N2O4 B2663878 Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859111-28-7](/img/structure/B2663878.png)

Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction is an acid-catalyzed, three-component reaction that leads to the formation of highly functionalized heterocycles. Ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate (referred to as LaSOM® 293) can be synthesized using the Biginelli reaction as a key step. This compound serves as a building block for various heterocyclic structures, making it valuable in drug discovery and organic synthesis .

Anticancer Drug Development

Research has explored the pharmacological effects of 3,4-dihydropyrimidinones (DHPMs), a class of compounds that includes LaSOM® 293. Monastrol, a DHPM derivative, acts as a kinesin-5 inhibitor, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis. LaSOM® 293 may exhibit similar properties, making it relevant for anticancer drug development .

Neuroprotective Properties

LaSOM® 293 has shown promise as a neuroprotective agent. In one study, it displayed effective neuroprotection against H2O2-induced cell death in PC12 cell lines. Its reduced toxicity and potential therapeutic benefits make it an interesting candidate for further investigation .

Antiviral Activity

While specific studies on LaSOM® 293’s antiviral properties are limited, related indole derivatives have demonstrated antiviral potential. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and explored their molecular docking as anti-HIV-1 agents .

Antimicrobial Properties

Although direct evidence for LaSOM® 293’s antimicrobial activity is scarce, its structural features suggest potential efficacy. Similar compounds have been evaluated for their antibacterial and antifungal effects. Further studies could elucidate its role in combating microbial infections .

Flavor and Fragrance Industry

LaSOM® 293’s pleasant odor and compatibility with organic synthesis make it relevant for the flavor and fragrance industry. It contributes to coconut, vanilla, and caramel-type fragrances. Additionally, it is used as a building block for various aroma compounds .

作用機序

The mechanism of action for similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

特性

IUPAC Name |

ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-3-14-5-6-17-16(11-14)15(12-18(22)25-17)13-20-7-9-21(10-8-20)19(23)24-4-2/h5-6,11-12H,3-4,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASTVVSEXKPCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

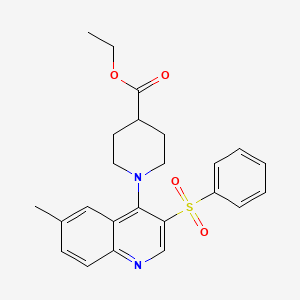

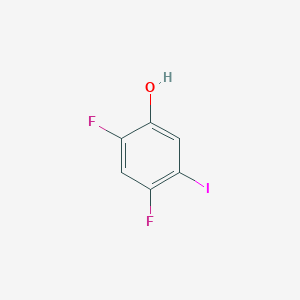

![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)

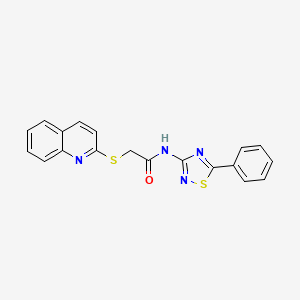

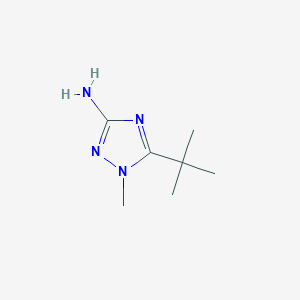

![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)

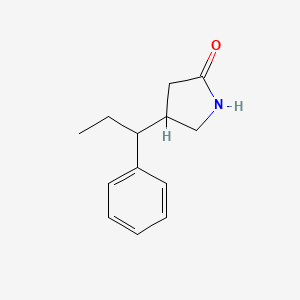

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663801.png)

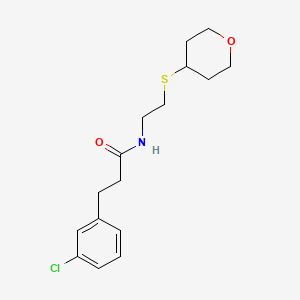

![N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2663806.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2663818.png)